molecular formula C13H17BrClNO2 B12654460 4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide CAS No. 6269-38-1

4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide

Katalognummer: B12654460
CAS-Nummer: 6269-38-1
Molekulargewicht: 334.63 g/mol
InChI-Schlüssel: CKKYIGVYXJECQU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 32887 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 32887 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the correct formation of NSC 32887.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of NSC 32887 is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.

    Automation: Implementing automated systems to control reaction conditions precisely and consistently.

    Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 32887 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The gain of electrons, typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 32887 commonly use:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to speed up reactions, including transition metals like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of NSC 32887, while reduction could produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

NSC 32887 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its therapeutic potential, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of materials or as a component in various industrial processes.

Wirkmechanismus

The mechanism by which NSC 32887 exerts its effects involves:

    Molecular Targets: NSC 32887 interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.

    Pathways: The compound may influence various biochemical pathways, leading to changes in cellular function or signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

NSC 32887 can be compared with other compounds that have similar structures or functions. Some of these include:

    NSC 125973: Another compound with similar applications in research and industry.

    NSC 1355196: Known for its interactions with biological molecules and potential therapeutic uses.

Uniqueness

What sets NSC 32887 apart from these similar compounds is its specific reactivity and the unique products it forms under certain conditions. This makes it a valuable tool in both research and industrial applications.

Eigenschaften

CAS-Nummer

6269-38-1

Molekularformel

C13H17BrClNO2

Molekulargewicht

334.63 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone;bromide

InChI

InChI=1S/C13H17ClNO2.BrH/c1-15(6-8-17-9-7-15)10-13(16)11-2-4-12(14)5-3-11;/h2-5H,6-10H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

CKKYIGVYXJECQU-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)Cl.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.